molecular formula C9H13N5O B1475927 4-((3-Azidoazetidin-1-yl)methyl)-3,5-dimethylisoxazole CAS No. 2097947-01-6

4-((3-Azidoazetidin-1-yl)methyl)-3,5-dimethylisoxazole

Cat. No.: B1475927
CAS No.: 2097947-01-6
M. Wt: 207.23 g/mol
InChI Key: WQCMLPKPXQDEMH-UHFFFAOYSA-N
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Description

4-((3-Azidoazetidin-1-yl)methyl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C9H13N5O and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activity

The antifungal properties of azole compounds, including derivatives similar to 4-((3-Azidoazetidin-1-yl)methyl)-3,5-dimethylisoxazole, have been studied extensively. Azoles, including ketoconazole and other structurally related compounds, have been shown to exhibit fungistatic and, at clinically relevant concentrations, fungicidal activities against a variety of fungal strains such as Candida albicans, Aspergillus niger, and others. These findings suggest potential applications of this compound derivatives in treating fungal infections (Hoeprich & Merry, 1984).

Chemical Synthesis and Modification

The alkylation of 3,5-dimethylisoxazole, which is structurally related to this compound, has been explored to produce various alkylated isoxazole derivatives. These derivatives have potential applications in the synthesis of complex molecules with biological activities. The ability to introduce different alkyl groups into the isoxazole ring opens avenues for the creation of novel compounds with tailored properties for specific scientific and therapeutic applications (Kashima et al., 1973).

Novel Heterocyclic Compound Synthesis

Research into microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, demonstrates the potential of using azidoazetidinyl and isoxazole derivatives as precursors in the rapid and efficient creation of pharmacologically active heterocycles. These compounds have been evaluated for their antibacterial and antifungal activities, indicating their relevance in the development of new antimicrobial agents (Mistry & Desai, 2006).

Photochemical Studies

The photochemistry of 3,5-dimethylisoxazole, related to this compound, has been studied, revealing insights into the behavior of isoxazole derivatives under UV irradiation. These studies provide valuable information on the stability and reactivity of such compounds when exposed to light, which could be relevant for their application in photochemical syntheses and the development of light-sensitive materials (Nunes, Reva, & Fausto, 2013).

Properties

IUPAC Name

4-[(3-azidoazetidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-6-9(7(2)15-12-6)5-14-3-8(4-14)11-13-10/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCMLPKPXQDEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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